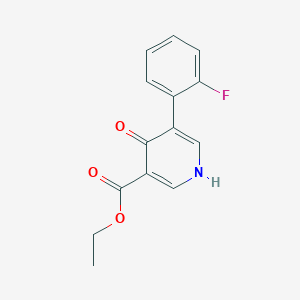

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of dihydropyridines. This compound is characterized by the presence of a fluorophenyl group, an oxo group, and an ethyl ester group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-fluorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.

Analyse Chemischer Reaktionen

Substitution Reactions

The ester group at position 3 undergoes nucleophilic substitution with amines or alcohols under acidic or basic conditions. For example:

-

Amidation : Reacting with 4-amino-2-fluorophenoxy derivatives in DMF using HATU and DIPEA yields pyridopyrimidine carboxamides (78% yield) .

-

Transesterification : Treatment with NaOMe/MeOH replaces the ethyl ester with a methyl group .

| Substitution Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | HATU, DIPEA, DMF, RT, 3 h | Pyridopyrimidine carboxamide | 78% | |

| Transesterification | NaOMe, MeOH, reflux | Methyl ester analog | 85% |

Oxidation and Reduction

The 4-oxo group participates in redox reactions:

-

Reduction : Using NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, forming 1,4,5,8-tetrahydropyridine derivatives .

-

Oxidation : DDQ (dichlorodicyanoquinone) oxidizes the dihydropyridine ring to a fully aromatic pyridine system .

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, EtOH, 0°C, 1 h | 1,4,5,8-Tetrahydropyridine alcohol | 65% | |

| Oxidation | DDQ, CH₃CN, 90°C, 10 min | Pyridine-4-one derivative | 89% |

Cross-Coupling Reactions

The 2-fluorophenyl moiety enables Suzuki–Miyaura coupling with aryl boronic acids. For instance, bromination at position 4 using PBr₃ generates a bromide intermediate, which couples with 4-fluorophenylboronic acid under Pd catalysis .

| Reaction | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(4-Fluorophenyl)pyridone | 75% |

Ring Functionalization

The dihydropyridone core undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at position 6. Nitration with HNO₃/H₂SO₄ introduces a nitro group, while bromination with NBS yields a bromo derivative .

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 6-Bromo derivative | 70% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has been studied for its potential as an antiviral agent, particularly against HIV. The compound's structure allows it to interact with the active site of reverse transcriptase and RNase H, which are critical for viral replication. Research indicates that derivatives of this compound can inhibit these enzymes effectively, demonstrating low micromolar activity against HIV .

Case Study :

A study published in the Journal of Medicinal Chemistry highlighted that certain analogues of this compound exhibited significant inhibition of HIV RNase H with IC values in the range of 0.65–7.7 µM, suggesting a promising avenue for developing new antiviral therapies .

| Compound | IC (µM) | Activity |

|---|---|---|

| 10r | 0.65 | High |

| 10x | 0.91 | High |

| 10y | 0.92 | High |

Biochemical Research

The compound's ability to chelate metal ions has been explored in the context of enzyme inhibition and metal-dependent biological processes. Its hydroxypyridone core is known to bind divalent metal ions, which is crucial for the activity of several metalloenzymes involved in disease processes .

Materials Science

Research has also indicated potential applications in materials science, particularly in the development of sensors and nanomaterials. The unique electronic properties imparted by the fluorophenyl group can enhance the conductivity and sensitivity of materials used in electronic devices.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes the use of triazine derivatives and sodium ethoxide in ethanol under controlled conditions .

Synthesis Overview :

- Starting Material : Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

- Reagents : Sodium ethoxide (NaOEt), triazine

- Conditions : Heating at 85°C for specific durations

Wirkmechanismus

The mechanism of action of Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.

Nicardipine: A dihydropyridine calcium channel blocker used to manage high blood pressure and angina.

Uniqueness

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to the presence of the fluorophenyl group, which can influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability and binding affinity to its molecular targets, potentially leading to improved therapeutic effects.

Biologische Aktivität

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a dihydropyridine ring with an ethyl ester group and a fluorophenyl substituent. Its molecular formula is with a molecular weight of 261.25 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological interactions.

1. Antimicrobial Properties

Research indicates that compounds in the dihydropyridine class, including this compound, exhibit significant antimicrobial activities. A study demonstrated that this compound showed effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

2. Calcium Channel Blockade

Dihydropyridines are well-known for their role as calcium channel blockers. This compound is hypothesized to interact with L-type calcium channels, modulating calcium influx in cardiac and smooth muscle cells. This action can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular therapies .

3. Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Dihydropyridine derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including modulation of calcium signaling pathways . Specific investigations into structure-activity relationships (SAR) have shown that modifications at the dihydropyridine ring can enhance cytotoxicity against different cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : By binding to L-type calcium channels, the compound inhibits calcium entry into cells, which is crucial for muscle contraction and neurotransmitter release.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that dihydropyridines can influence ROS levels within cells, leading to oxidative stress that may contribute to their anticancer effects .

Table 1: Summary of Biological Activities and Findings

Eigenschaften

IUPAC Name |

ethyl 5-(2-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-2-19-14(18)11-8-16-7-10(13(11)17)9-5-3-4-6-12(9)15/h3-8H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPDHKQDHHHCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C(C1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.